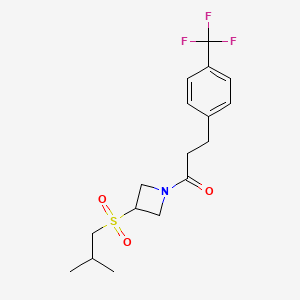

2-Hydroxy-2-(oxolan-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acetonitrile derivatives is a topic of interest in several studies. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles is achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . Another study reports the synthesis of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile via ring closure of the corresponding amide using the Bischler-Napieralski method . Additionally, 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives are synthesized by Michael addition of trimethylsilyl cyanide . These methods highlight the versatility of acetonitrile in forming carbon-nitrogen bonds and constructing complex molecular structures.

Molecular Structure Analysis

The molecular structures of acetonitrile derivatives are characterized using various analytical techniques. For example, the structure of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives is established from analytical and spectroscopic data, and in one case, confirmed by X-ray crystallography . Similarly, the structures of 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives are fully characterized by NMR, IR, and high-resolution mass spectrometry, along with X-ray crystallographic analysis . These studies demonstrate the importance of structural analysis in understanding the properties of acetonitrile derivatives.

Chemical Reactions Analysis

The reactivity of acetonitrile derivatives is explored in several contexts. For instance, the reaction of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile with alpha-oxohydrazonoyl halides leads to the formation of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives . Another study describes a catalyst-free synthesis of 2-anilinoquinolines and 3-hydroxyquinolines from quinoline N-oxides, aryldiazonium salts, and acetonitrile, showcasing acetonitrile's role as a nitrogen source . These reactions illustrate the chemical versatility and reactivity of acetonitrile and its derivatives in synthesizing heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are closely related to their molecular structures. The crystal structure of a xanthene derivative synthesized in acetonitrile reveals extended two-dimensional networks formed by intermolecular hydrogen bonding, with acetonitrile molecules located in the voids between these networks . This indicates that acetonitrile not only participates in the synthesis of complex molecules but can also influence the solid-state structure and properties of the resulting compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

- 2-Hydroxy-2-(oxolan-3-yl)acetonitrile and related compounds have been used in various synthetic routes. For example, a series of new 2-(3-hydroxy-4-oxo-4H-naphthalen-1-ylidene) acetonitriles was prepared using a Michael addition-elimination reaction, showcasing the compound's utility in synthesizing naphthoquinone derivatives (Villemin et al., 2010).

- It has been instrumental in the study of base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles, leading to insights into reactivity and molecular transformations (Aksenov et al., 2022).

Chemical Reactions and Mechanisms

- The compound plays a role in understanding the kinetics and mechanisms of various chemical reactions, such as the study of tetrahedral intermediates and the effect of chloro-substituents on the breakdown of hemiorthoesters (Capon & Dosunmu, 1984).

- In the context of solvolysis reactions, this compound contributes to the understanding of nucleophilic addition and carbocation behavior in acetonitrile solutions (Jia et al., 2002).

Applications in Organic Synthesis

- It is utilized in the one-pot synthesis of complex organic structures such as pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating its role in facilitating efficient organic synthesis processes (Cho et al., 2003).

- The compound has been used in the synthesis of 1-acyl-1-methoxycarbonyloxiranes and 1-acyl-1-cyanooxiranes, further exemplifying its versatility in organic chemistry (Foucaud & Rouillé, 1990).

Novel Chemical Methodologies

- This compound has been used in developing new methodologies, like in the one-pot approach towards 2-(3-oxoindolin-2-yl)acetonitriles, which involves base-assisted aldol reactions (Aksenov et al., 2022).

- Its involvement in the synthesis and fluorescence imaging applications of 1,3,4-oxadiazole-based chemosensors showcases its role in developing new diagnostic and imaging techniques (Zhou et al., 2012).

Exploration in Endophytic Fungi

- The compound has been found in endophytic fungi, contributing to the understanding of bioactive secondary metabolites and their potential applications (Chapla et al., 2014).

Contributions to Fuel Cell Technology

- It is relevant in the study of acetonitrile poisoning of platinum cathodes in proton exchange membrane fuel cells, helping to understand and mitigate fuel cell performance issues (Reshetenko & St-Pierre, 2015).

Mechanism of Action

Target of Action

This compound is a versatile chemical with potential in scientific research, and its unique structure enables diverse applications, ranging from drug synthesis to catalysis.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Given its structural similarity to other compounds, it may influence a variety of biochemical processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Its unique structure suggests potential for diverse applications in scientific research.

Action Environment

Like all chemical compounds, its activity is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

2-hydroxy-2-(oxolan-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRKYUBLJVLAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)

![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)